Cas no 7312-10-9 (5-Bromo-1-benzothiophene-2-carboxylic acid)
5-Bromo-1-benzothiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromobenzo[b]thiophene-2-carboxylic acid
- 5-Bromo-1-benzothiophene-2-carboxylic acid
- 5-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID
- Benzo[b]thiophene-2-carboxylicacid, 5-bromo-
- 5-Brom-benzo[b]thiophen-2-carbonsaeure
- 5-BROMO-BENZOTHIOPHENE-2-CARBOXYLIC ACID
- 5-Brom-thionaphthen-2-carbonsaeure
- Benzo[b]thiophene-2-carboxylic acid, 5-bromo-
- ONNFNEFYXIPHCA-UHFFFAOYSA-N
- SBB053260
- FD7313
- STL474501
- RP06266
- CM10713
- AS06404
- 5-bromobenzothiophene-2-carboxylic acid
- AK123982
- 5-BROMO-1-BENZOTHIOPHENE-2-CARBOXYLICACID
- BP-13232
- AN-278/13643032
- J-516786
- EN300-186714
- Z1269202680
- SCHEMBL700588
- MFCD01929338
- 5-bromo-1-benzothiophene-2-carboxylic acid, AldrichCPR
- AKOS005070291
- CS-0033871
- SY104077
- DTXSID20353282
- AMY33892
- 3T-1185
- 7312-10-9
- FT-0680322
- DB-263511
- DB-004847
- ALBB-028243
-
- MDL: MFCD01929338
- Inchi: 1S/C9H5BrO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
- InChI Key: ONNFNEFYXIPHCA-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=C(C(=O)O)S2
Computed Properties
- Exact Mass: 255.91900
- Monoisotopic Mass: 255.91936g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.5
- XLogP3: 3.5
Experimental Properties
- Density: 1.8±0.1 g/cm3
- Melting Point: 230-234°C
- Boiling Point: 429.7±25.0 °C at 760 mmHg
- Flash Point: 213.7±23.2 °C
- PSA: 65.54000
- LogP: 3.36200
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
5-Bromo-1-benzothiophene-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22-36
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-1-benzothiophene-2-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-1-benzothiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044272-5g |
5-Bromo-1-benzothiophene-2-carboxylic acid |
7312-10-9 | >95% | 5g |
9541CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044272-500mg |
5-Bromo-1-benzothiophene-2-carboxylic acid |
7312-10-9 | >95% | 500mg |
1721CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044272-1g |
5-Bromo-1-benzothiophene-2-carboxylic acid |
7312-10-9 | >95% | 1g |
2648CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EX069-250mg |
5-Bromo-1-benzothiophene-2-carboxylic acid |
7312-10-9 | 95% | 250mg |
245CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EX069-50mg |
5-Bromo-1-benzothiophene-2-carboxylic acid |
7312-10-9 | 95% | 50mg |
55.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EX069-1g |
5-Bromo-1-benzothiophene-2-carboxylic acid |
7312-10-9 | 95% | 1g |
225.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EX069-5g |
5-Bromo-1-benzothiophene-2-carboxylic acid |
7312-10-9 | 95% | 5g |
772.0CNY | 2021-07-13 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 28R0003-1g |
5-Bromo-benzo[b]thiophene-2-carboxylic acid |
7312-10-9 | 95% | 1g |
424.02CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 28R0003-5g |
5-Bromo-benzo[b]thiophene-2-carboxylic acid |
7312-10-9 | 95% | 5g |
1339.91CNY | 2021-05-07 | |
| Fluorochem | 066291-1g |
5-Bromo-1-benzothiophene-2-carboxylic acid |
7312-10-9 | 97% | 1g |
£34.00 | 2022-03-01 |
5-Bromo-1-benzothiophene-2-carboxylic acid Suppliers
5-Bromo-1-benzothiophene-2-carboxylic acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 5-Bromo-1-benzothiophene-2-carboxylic acid
Comprehensive Overview of 5-Bromo-1-benzothiophene-2-carboxylic acid (CAS No. 7312-10-9)
5-Bromo-1-benzothiophene-2-carboxylic acid (CAS No. 7312-10-9) is a highly versatile organic compound widely utilized in pharmaceutical research, material science, and agrochemical development. This brominated benzothiophene derivative has garnered significant attention due to its unique structural properties and broad applicability in synthesizing bioactive molecules. Researchers and industries are increasingly exploring its potential in drug discovery, particularly in targeting kinase inhibitors and anti-inflammatory agents, aligning with current trends in personalized medicine and small-molecule therapeutics.
The compound's molecular framework, featuring a benzothiophene core substituted with a carboxylic acid group and a bromine atom, offers exceptional reactivity for further functionalization. This makes it a valuable intermediate in organic synthesis, especially for constructing heterocyclic compounds with potential antimicrobial or anticancer properties. Recent studies highlight its role in developing fluorescence probes for bioimaging, addressing the growing demand for non-invasive diagnostic tools in biomedical research.
From an industrial perspective, 5-Bromo-1-benzothiophene-2-carboxylic acid is pivotal in optimizing catalytic processes and green chemistry applications. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) enables efficient carbon-carbon bond formations, a hot topic in sustainable synthesis. Environmental concerns have driven interest in its biodegradability profile, with preliminary data suggesting favorable eco-friendly degradation pathways compared to traditional aromatic intermediates.
Analytical characterization of CAS No. 7312-10-9 typically involves advanced techniques like HPLC purification, NMR spectroscopy, and mass spectrometry to ensure high purity (>98%), a critical parameter for regulatory compliance in pharmaceutical GMP production. The compound's crystalline structure has been extensively studied via X-ray diffraction, revealing intermolecular hydrogen bonding patterns that influence its solubility and formulation stability—key considerations for drug delivery systems.
Market trends indicate rising demand for 5-Bromo-1-benzothiophene-2-carboxylic acid in Asia-Pacific regions, driven by expanding contract research organizations (CROs) and generic drug manufacturing. Patent analyses show its incorporation in novel tyrosine kinase inhibitors for oncology, reflecting the compound's relevance in targeted cancer therapies. Storage recommendations emphasize protection from light and moisture at 2-8°C to maintain stability, with proper handling under standard laboratory safety protocols.
Emerging applications include its use in organic electronics as a building block for semiconducting polymers, capitalizing on the benzothiophene moiety's electron-transport properties. This aligns with global investments in flexible electronics and OLED technologies. Furthermore, computational studies (DFT calculations) predict its potential as a metal-chelating agent, opening avenues in catalysis and wastewater treatment—areas gaining traction in circular economy initiatives.
Quality control specifications for CAS No. 7312-10-9 typically require residual solvent analysis (GC) and heavy metal screening to meet pharmacopeial standards. The compound's logP value (~2.5) suggests moderate lipophilicity, advantageous for balancing membrane permeability and aqueous solubility in drug design—a frequently searched topic in ADMET optimization forums. Recent supplier data shows improved scalability to kilogram quantities, addressing bottleneck concerns in preclinical development pipelines.
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